molecular formula C33H44N2O16 B582681 [(2R,3R,4R,5R,6S)-5-Acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3-acetyloxy-6-phenylmethoxyoxan-2-yl]methyl acetate CAS No. 85054-28-0

[(2R,3R,4R,5R,6S)-5-Acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3-acetyloxy-6-phenylmethoxyoxan-2-yl]methyl acetate

Cat. No. B582681
CAS RN: 85054-28-0
M. Wt: 724.713
InChI Key: ZOVWEZOICQPOCU-KCWHVPITSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R,3R,4R,5R,6S)-5-Acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3-acetyloxy-6-phenylmethoxyoxan-2-yl]methyl acetate, also known as [(2R,3R,4R,5R,6S)-5-Acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3-acetyloxy-6-phenylmethoxyoxan-2-yl]methyl acetate, is a useful research compound. Its molecular formula is C33H44N2O16 and its molecular weight is 724.713. The purity is usually 95%.
BenchChem offers high-quality [(2R,3R,4R,5R,6S)-5-Acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3-acetyloxy-6-phenylmethoxyoxan-2-yl]methyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(2R,3R,4R,5R,6S)-5-Acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3-acetyloxy-6-phenylmethoxyoxan-2-yl]methyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

Application in Complex Molecule Construction

  • This compound has been instrumental in the stereoselective synthesis of 8-Oxabicyclo[3.2.1]octane-2,3,4,6,7-pentols, and in the total asymmetric synthesis of various acid derivatives and beta-C-manno-Pyranosides, useful for constructing complex molecules like trisaccharides (Gerber & Vogel, 2001).

Chemical Transformation Studies

  • Studies involving the solubility of related saccharides in ethanol-water solutions provide insights into its solubility properties, crucial for various chemical processes (Gong, Wang, Zhang, & Qu, 2012).
  • The compound has been a subject of research in understanding uncommon transformations under the treatment with bases, contributing to the knowledge of chemical reactivity and transformation pathways (Ivanova, Valiullina, Shitikova, & Miftakhov, 2006).

Mechanism of Action

Target of Action

It’s known that similar compounds have been used as building blocks for the synthesis of complex carbohydrates , which suggests that it may interact with enzymes or receptors involved in carbohydrate metabolism or recognition.

Mode of Action

It’s known that similar compounds exhibit antibacterial and antiviral activities , suggesting that it may interfere with microbial metabolic processes or viral replication mechanisms.

Biochemical Pathways

The compound is likely involved in the biochemical pathways related to carbohydrate metabolism, given its structural similarity to complex carbohydrates . .

Pharmacokinetics

Similar compounds are known to be used in the development of new drugs , suggesting that they may have favorable pharmacokinetic properties.

Result of Action

It’s known that similar compounds have antibacterial and antiviral activities , suggesting that they may inhibit microbial growth or viral replication.

properties

IUPAC Name

[(2R,3R,4R,5R,6S)-5-acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3-acetyloxy-6-phenylmethoxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H44N2O16/c1-16(36)34-26-31(29(47-21(6)41)24(14-43-18(3)38)49-32(26)45-13-23-11-9-8-10-12-23)51-33-27(35-17(2)37)30(48-22(7)42)28(46-20(5)40)25(50-33)15-44-19(4)39/h8-12,24-33H,13-15H2,1-7H3,(H,34,36)(H,35,37)/t24-,25-,26-,27-,28-,29+,30-,31-,32+,33+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVWEZOICQPOCU-KCWHVPITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)COC(=O)C)OC(=O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H44N2O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

724.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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